N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide
CAS No.: 1421523-61-6
Cat. No.: VC11887621
Molecular Formula: C14H15N5O
Molecular Weight: 269.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421523-61-6 |
|---|---|
| Molecular Formula | C14H15N5O |
| Molecular Weight | 269.30 g/mol |
| IUPAC Name | N-(6-pyrrolidin-1-ylpyrimidin-4-yl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C14H15N5O/c20-14(11-4-3-5-15-9-11)18-12-8-13(17-10-16-12)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H,16,17,18,20) |
| Standard InChI Key | NRQROYHELTVSNE-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CN=CC=C3 |
| Canonical SMILES | C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
N-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide has the molecular formula C₁₄H₁₅N₅O and a molecular weight of 269.30 g/mol . The IUPAC name is N-(6-pyrrolidin-1-ylpyrimidin-4-yl)pyridine-3-carboxamide, reflecting its pyrimidine backbone with substituents at positions 4 and 6.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1421523-61-6 | |
| Molecular Formula | C₁₄H₁₅N₅O | |
| Exact Mass | 269.30 g/mol | |
| SMILES | C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CN=CC=C3 | |
| InChIKey | NRQROYHELTVSNE-UHFFFAOYSA-N |
Structural Features
The compound’s structure comprises:
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A pyrimidine ring (6-membered, two nitrogen atoms at positions 1 and 3).
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A pyrrolidine group (5-membered saturated ring with one nitrogen) at position 6.
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A pyridine-3-carboxamide substituent at position 4, introducing hydrogen-bonding capabilities via the carboxamide group.
The pyrrolidine moiety enhances solubility and conformational flexibility, while the pyridine carboxamide contributes to π-π stacking and hydrogen-bond interactions with biological targets .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step reactions, leveraging palladium-catalyzed cross-coupling and amination protocols :
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Amination of Pyrimidine:
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Carboxamide Formation:
Table 2: Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| 6-(Pyrrolidin-1-yl)-4-chloropyrimidine | Core pyrimidine scaffold | |
| Pyridine-3-carboxylic acid | Carboxamide precursor |
Reaction Mechanisms
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Amination: Nucleophilic aromatic substitution (SNAr) at the pyrimidine’s 6-position, favored by electron-withdrawing groups .
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Coupling: Palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) for C–N bond formation .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s nitrogen-rich structure enables interactions with:
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Tyrosine Kinases: Via hydrogen bonding with catalytic lysine residues .
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Proteases: The carboxamide group may bind to catalytic triads in viral proteases (e.g., SARS-CoV-2 3CL protease) .
Table 3: Biological Activity Data
Pharmacological Applications
Drug Development
The compound serves as a lead structure for:
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Oncology: Optimizing pharmacokinetics (e.g., reducing CYP inhibition) while maintaining potency .
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Antivirals: Targeting viral proteases, as seen in COVID-19 drug candidates .
Chemical Probes
Its fluorescence properties (from the pyridine ring) make it suitable for:
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Enzyme Mechanism Studies: Tracking binding via fluorescence quenching.
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Protein-Ligand Interaction Mapping: Using X-ray crystallography .
Comparative Analysis with Analogues
Pyrido[3,4-d]pyrimidines
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Similarities: Both scaffolds inhibit kinases (e.g., MPS1) with nanomolar potency .
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Differences: The pyrrolidine group in N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide enhances solubility compared to bulkier substituents .
Pyrrolidine Carboxamides
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Mycobacterial Applications: Analogues inhibit Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ = 0.1–1 μM) .
Future Perspectives
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